

# "SMD-3040 intermediate-1 chemical structure and properties"

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## Compound of Interest

Compound Name: *SMD-3040 intermediate-1*

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## An In-depth Technical Guide to SMD-3040 Intermediate-1

This document provides a comprehensive technical overview of **SMD-3040 intermediate-1**, a key building block in the synthesis of the potent and selective SMARCA2 PROTAC (Proteolysis Targeting Chimera) degrader, SMD-3040. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its chemical structure, properties, and synthesis.

## Chemical Identity and Properties

**SMD-3040 intermediate-1** is a crucial precursor in the construction of SMD-3040, a molecule designed to target the SMARCA2 protein for degradation.<sup>[1][2][3][4][5][6][7]</sup> The following table summarizes its key chemical and physical properties.

Property	Value	Source
CAS Number	3033110-45-8	<a href="#">[1]</a>
Molecular Formula	C <sub>29</sub> H <sub>36</sub> N <sub>6</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	516.63 g/mol	<a href="#">[1]</a>
Appearance	White to off-white solid powder	<a href="#">[2]</a>
Purity	Typically ≥95% for research use	
Solubility	Soluble in DMSO, DMF, and Methanol	
Storage Conditions	Store at -20°C for long-term stability	<a href="#">[2]</a>

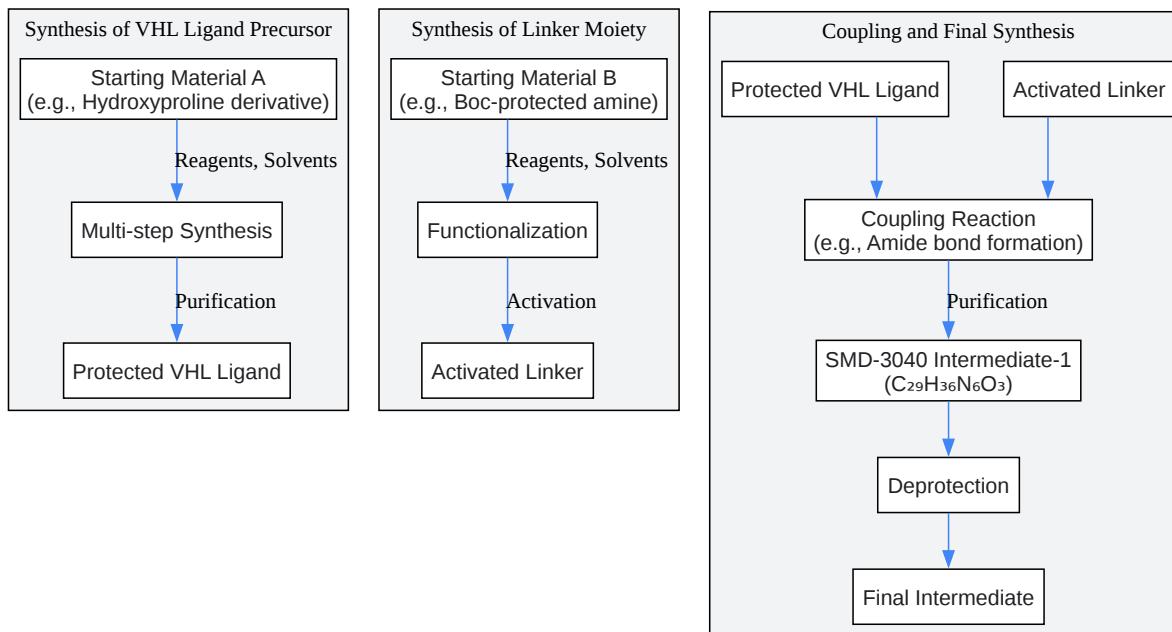
## Synthesis and Mechanism of Action

**SMD-3040 intermediate-1** serves as a scaffold that incorporates a ligand for an E3 ubiquitin ligase, typically Von Hippel-Lindau (VHL), and a linker moiety. The subsequent coupling of this intermediate with a SMARCA2/4 ligand completes the synthesis of the final PROTAC molecule, SMD-3040. The resulting hetero-bifunctional molecule can simultaneously bind to the SMARCA2 protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the SMARCA2 protein.

The synthesis of SMD-3040 and its intermediates is detailed in the work by Yang L, et al. in the Journal of Medicinal Chemistry.[\[1\]](#)[\[2\]](#)[\[6\]](#) The general synthetic approach involves multi-step organic synthesis, purification by chromatography, and characterization by NMR and mass spectrometry.

## Synthetic Pathway Overview

The following diagram illustrates a plausible synthetic pathway for **SMD-3040 intermediate-1**, based on common strategies for PROTAC synthesis.

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Caption: A generalized synthetic pathway for **SMD-3040 intermediate-1**.

## Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of **SMD-3040 intermediate-1**, based on standard laboratory practices in medicinal chemistry.

## General Synthesis Protocol for SMD-3040 Intermediate-1

Materials:

- Protected VHL ligand (e.g., (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)
- Linker with a reactive group (e.g., an alkyl halide or a carboxylic acid)
- Coupling agents (e.g., HATU, HOBT)
- Bases (e.g., DIPEA, Et<sub>3</sub>N)
- Anhydrous solvents (e.g., DMF, DCM)
- Reagents for deprotection (e.g., TFA)

#### Procedure:

- Coupling Reaction: To a solution of the protected VHL ligand (1 equivalent) in anhydrous DMF, add the activated linker (1.1 equivalents), a coupling agent such as HATU (1.2 equivalents), and a non-nucleophilic base like DIPEA (3 equivalents).
- Reaction Monitoring: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous NaHCO<sub>3</sub> solution, water, and brine.
- Purification: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
- Characterization: Characterize the purified **SMD-3040 intermediate-1** by <sup>1</sup>H NMR, <sup>13</sup>C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

## Analytical Methods

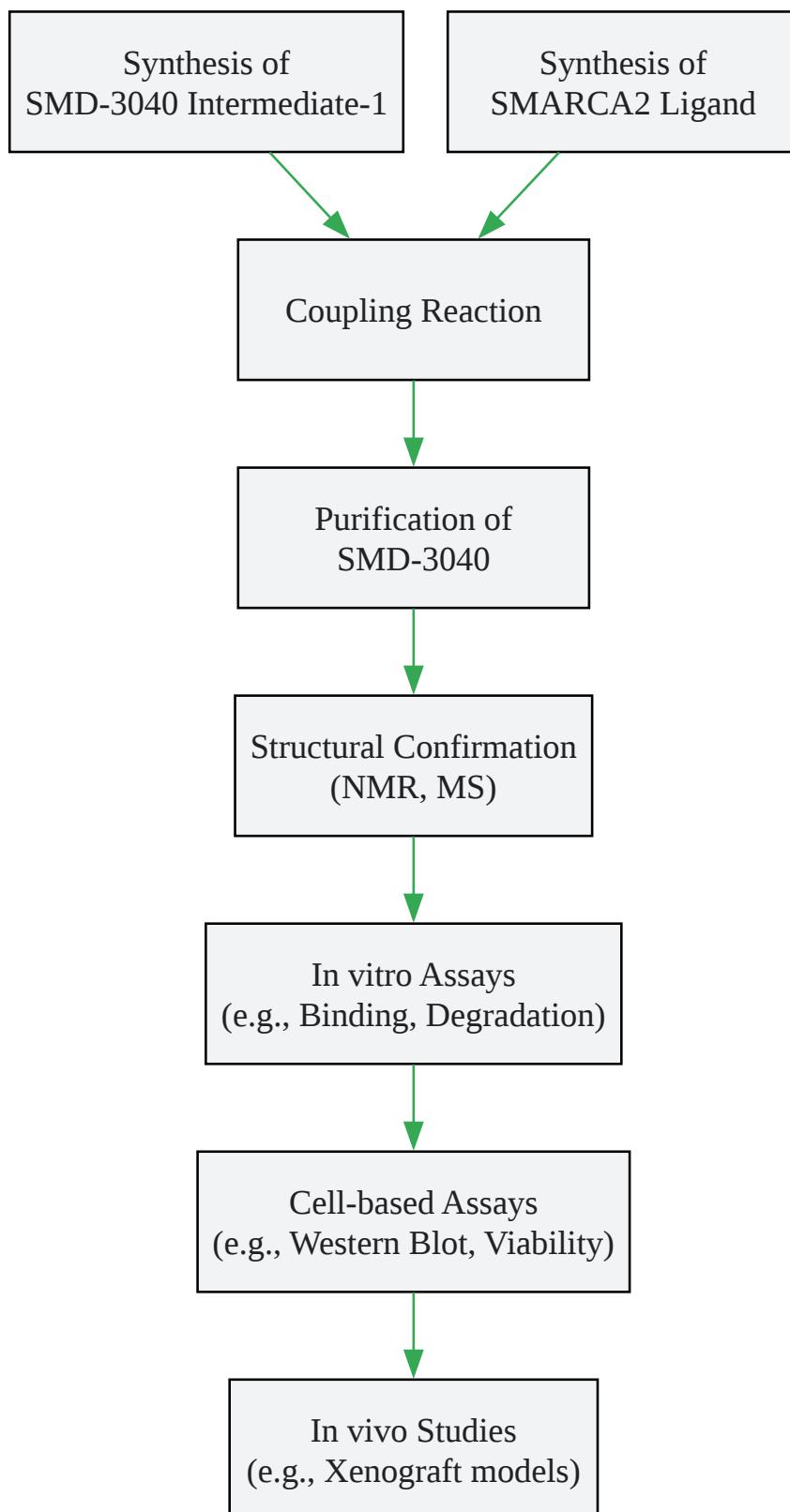
- <sup>1</sup>H and <sup>13</sup>C NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). Chemical shifts are reported in parts per

million (ppm) relative to the residual solvent peak.

- Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the elemental composition.

## Experimental Workflow

The following diagram outlines a typical experimental workflow for the utilization of **SMD-3040 intermediate-1** in the synthesis and biological evaluation of the final PROTAC degrader, SMD-3040.



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Caption: Experimental workflow from intermediate synthesis to in vivo studies.

## Conclusion

**SMD-3040 intermediate-1** is a well-defined chemical entity that plays a pivotal role in the synthesis of the selective SMARCA2 degrader SMD-3040. Its controlled synthesis and purification are critical for obtaining the final high-purity PROTAC molecule for biological studies. The information and protocols provided in this guide offer a solid foundation for researchers working on the development of targeted protein degraders.

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